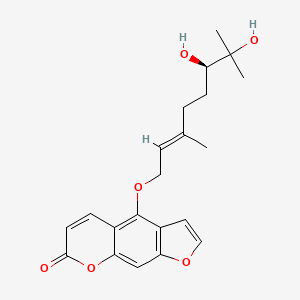

Dihydroxybergamottin

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[(E,6R)-6,7-dihydroxy-3,7-dimethyloct-2-enoxy]furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O6/c1-13(4-6-18(22)21(2,3)24)8-10-26-20-14-5-7-19(23)27-17(14)12-16-15(20)9-11-25-16/h5,7-9,11-12,18,22,24H,4,6,10H2,1-3H3/b13-8+/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXZUPBUEKFXTSD-INMULRNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3)CCC(C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)/CC[C@H](C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

264234-05-1 | |

| Record name | Dihydroxybergamottin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0264234051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIHYDROXYBERGAMOTTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2O194AWTV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dihydroxybergamottin's Mechanism of Action on CYP3A4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroxybergamottin (DHB), a furanocoumarin predominantly found in grapefruit juice, is a significant inhibitor of Cytochrome P450 3A4 (CYP3A4), the most abundant human drug-metabolizing enzyme. This interaction is of profound interest in drug development and clinical pharmacology due to its potential to cause significant drug-drug interactions, leading to altered pharmacokinetics and potential toxicity of CYP3A4 substrates. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning DHB's inhibitory action on CYP3A4, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.

Introduction

Cytochrome P450 3A4, primarily located in the liver and small intestine, is responsible for the metabolism of approximately 50% of currently marketed drugs.[1] Inhibition of this enzyme can lead to elevated plasma concentrations of co-administered drugs, potentially resulting in adverse effects.[2] Furanocoumarins, a class of organic compounds found in various plants, are known inhibitors of CYP enzymes.[3][4] Among these, 6',7'-dihydroxybergamottin (DHB) has been identified as a major contributor to the "grapefruit juice effect," a phenomenon characterized by the increased oral bioavailability of many drugs.[5][6][7] Understanding the precise mechanism of DHB-mediated CYP3A4 inhibition is crucial for predicting and mitigating clinically relevant drug interactions.

Dual Inhibitory Mechanism of Dihydroxybergamottin

Dihydroxybergamottin exhibits a dual mechanism of action on CYP3A4, acting as both a reversible competitive inhibitor and a mechanism-based inactivator.[3][8]

-

Reversible Inhibition: DHB can directly bind to the active site of CYP3A4, competing with other substrates for binding. This interaction is transient and can be overcome by increasing the substrate concentration.

-

Mechanism-Based Inactivation (MBI): This is the more clinically significant and enduring form of inhibition.[1] It involves the CYP3A4-catalyzed metabolic activation of DHB into a reactive intermediate.[9] This intermediate then covalently binds to the enzyme, leading to its irreversible inactivation.[10][11] This process is time- and NADPH-dependent.[9][12]

Quantitative Analysis of CYP3A4 Inhibition by Dihydroxybergamottin

The potency of DHB as a CYP3A4 inhibitor has been quantified in numerous studies using various in vitro systems. The key parameters include the half-maximal inhibitory concentration (IC50), the reversible inhibition constant (Ki), the maximal rate of inactivation (k_inact), and the concentration required for half-maximal inactivation (K_I).

| Parameter | Value | Experimental System | Substrate Probe | Reference |

| IC50 | ~1 µM | Caco-2 cells | Midazolam | [5] |

| 25 µM | Rat liver microsomes | Testosterone | [13][14] | |

| 2-23 µM | Not specified | Not specified | [9] | |

| Ki (reversible) | ~0.8 µM | Human intestinal microsomes | Testosterone & Midazolam | [8] |

| K_I (mechanism-based) | ~3 µM | Human intestinal microsomes | Testosterone & Midazolam | [8] |

| 59 µM | Reconstituted CYP3A4 | Not specified | [12] | |

| k_inact | 0.3-0.4 min⁻¹ | Human intestinal microsomes | Testosterone & Midazolam | [8] |

| 0.16 min⁻¹ | Reconstituted CYP3A4 | Not specified | [12] |

Table 1: Quantitative Inhibition Parameters of Dihydroxybergamottin on CYP3A4. This table summarizes the key kinetic parameters reported for the inhibition of CYP3A4 by DHB across different experimental setups.

Molecular Mechanism of Inactivation

The mechanism-based inactivation of CYP3A4 by DHB proceeds through a series of steps involving the furan moiety of the molecule.

-

Binding: DHB binds to the active site of CYP3A4.[9]

-

Metabolic Activation: The furan ring of DHB is bioactivated by CYP3A4 in an NADPH-dependent process.[9][12] This is thought to proceed via epoxidation of the furan ring, leading to the formation of a reactive γ-ketoenal intermediate.[15]

-

Covalent Adduction: The reactive intermediate forms a covalent bond with a nucleophilic residue within the CYP3A4 active site.[10] Studies have identified Glutamine 273 (Gln273) as the specific amino acid residue that is covalently modified.[10][16]

-

Enzyme Inactivation: This covalent modification leads to a conformational change in the enzyme, rendering it catalytically inactive.[11] The inactivated enzyme is subsequently targeted for degradation.[5]

Signaling Pathway and Logical Relationships

The following diagrams illustrate the key pathways and logical relationships in the mechanism-based inhibition of CYP3A4 by DHB.

Caption: Mechanism of DHB-mediated CYP3A4 inhibition.

Experimental Protocols

The investigation of DHB's inhibitory effect on CYP3A4 typically involves a series of in vitro assays. Below are generalized protocols for key experiments.

CYP3A4 Inhibition Assay (IC50 Determination)

This protocol outlines the determination of the IC50 value of DHB using human liver microsomes.

References

- 1. Physiologically Based Pharmacokinetic Modeling of Bergamottin and 6,7-Dihydroxybergamottin to Describe CYP3A4 Mediated Grapefruit-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Grapefruit - Wikipedia [en.wikipedia.org]

- 3. cdn.amegroups.cn [cdn.amegroups.cn]

- 4. Inhibition of cytochrome P450 by furanocoumarins in grapefruit juice and herbal medicines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of enhanced oral availability of CYP3A4 substrates by grapefruit constituents. Decreased enterocyte CYP3A4 concentration and mechanism-based inactivation by furanocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 6'7'-Dihydroxybergamottin contributes to the grapefruit juice effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structural Insights into the Interaction of Cytochrome P450 3A4 with Suicide Substrates: Mibefradil, Azamulin and 6′,7′-Dihydroxybergamottin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of the Residue in Human CYP3A4 That Is Covalently Modified by Bergamottin and the Reactive Intermediate That Contributes to the Grapefruit Juice Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.flvc.org [journals.flvc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Identification of 6',7'-dihydroxybergamottin, a cytochrome P450 inhibitor, in grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. QM/MM Study of the Metabolic Oxidation of 6',7'-Dihydroxybergamottin Catalyzed by Human CYP3A4: Preferential Formation of the γ-Ketoenal Product in Mechanism-Based Inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Identification of the residue in human CYP3A4 that is covalently modified by bergamottin and the reactive intermediate that contributes to the grapefruit juice effect - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on Dihydroxybergamottin: Structure and Chemical Properties

This guide provides a comprehensive overview of the structure, chemical properties, and biological activities of dihydroxybergamottin (DHB), a naturally occurring furanocoumarin of significant interest in the field of drug metabolism and development.

Chemical Structure and Identification

Dihydroxybergamottin (DHB) is a furanocoumarin, a class of organic chemical compounds produced by a variety of plants. Its chemical structure consists of a psoralen core substituted with a dihydroxylated geranyl chain.

IUPAC Name: 4-[(2E)-6,7-dihydroxy-3,7-dimethyloct-2-en-1-yl]oxy-7H-furo[3,2-g]chromen-7-one[1]

Chemical Formula: C₂₁H₂₄O₆[1][2]

Structure:

Physicochemical Properties

A summary of the key physicochemical properties of dihydroxybergamottin is presented in the table below. These properties are essential for understanding its behavior in biological systems and for the design of analytical and formulation strategies.

| Property | Value | Source |

| Molecular Weight | 372.41 g/mol | [2][3] |

| Appearance | White to light beige solid | [3] |

| Melting Point | 105 °C | [4] |

| Boiling Point (Predicted) | 578.2 ± 50.0 °C | [5] |

| Solubility | ||

| Ethanol | Soluble (~10 mg/mL) | [1][6][7] |

| Methanol | Soluble | [3] |

| DMSO | Soluble (~30 mg/mL) | [1][6][7] |

| DMF | Soluble (~30 mg/mL) | [1][6][7] |

| Water | Sparingly soluble | [1][6] |

| Chloroform, Dichloromethane, Ethyl Acetate, Acetone | Soluble | [5][8] |

| XLogP3-AA (Computed) | 3.4 | [1][9] |

| Hydrogen Bond Donor Count (Computed) | 2 | [1] |

| Hydrogen Bond Acceptor Count (Computed) | 6 | [1] |

Biological Activity: Inhibition of Cytochrome P450 3A4

Dihydroxybergamottin is a potent inhibitor of cytochrome P450 3A4 (CYP3A4), a critical enzyme involved in the metabolism of a wide range of xenobiotics, including many therapeutic drugs.[4][10] This inhibition is a primary contributor to the "grapefruit juice effect," where the co-ingestion of grapefruit juice can significantly alter the pharmacokinetics of CYP3A4-metabolized drugs.[2][11]

| Parameter | Value | Condition | Source |

| IC₅₀ (CYP3A4) | ~1-2 µM | Human CYP3A4 cDNA expression system | [5] |

| IC₅₀ (CYP3A4) | 25 µM | Testosterone 6β-hydroxylation in rat liver microsomes | [4][7] |

| IC₅₀ (CYP1B1) | 7.17 µM | [4] |

The inhibitory mechanism of DHB on CYP3A4 is characterized as mechanism-based inactivation.[12] This implies that DHB is metabolized by CYP3A4 to a reactive intermediate that covalently binds to the enzyme, leading to its irreversible inactivation.[13]

Experimental Protocols

Isolation of Dihydroxybergamottin from Grapefruit Juice

A common method for the isolation of DHB from grapefruit juice involves solvent extraction followed by chromatographic purification.[4][7]

Protocol:

-

Extraction: Grapefruit juice is extracted with an organic solvent such as methylene chloride.[4][7] This partitions the furanocoumarins, including DHB, into the organic phase.

-

Chromatography: The resulting organic extract is concentrated and subjected to chromatographic separation.

-

Thin-Layer Chromatography (TLC): The extract can be initially purified using TLC on silica gel plates. A common solvent system is hexane:acetone (6:4), under which DHB has an Rf of approximately 0.35.[5] A subsequent TLC purification can be performed with methylene chloride:acetone (3:2), yielding an Rf of 0.6.[5]

-

High-Performance Liquid Chromatography (HPLC): For higher purity, the extract or TLC-purified fractions are subjected to HPLC. A typical HPLC analysis involves a C18 column with a mobile phase gradient.

-

-

Identification: The isolated compound is identified and characterized using spectroscopic methods.

-

Crystallization: The purified DHB can be crystallized from a hexane:ethyl acetate mixture to obtain a solid form.[5]

Chemical Synthesis of Dihydroxybergamottin

An efficient synthesis of DHB has been reported, starting from the commercially available furanocoumarin, bergapten.[5]

Protocol Outline:

-

Demethylation of Bergapten: Bergapten is demethylated to produce the phenolic derivative, bergaptol.[5]

-

Geranylation of Bergaptol: Bergaptol undergoes geranylation under phase transfer conditions using geranyl bromide, benzyl tributylammonium bromide, and NaOH to yield bergamottin.[5]

-

Epoxidation of Bergamottin: Bergamottin is then epoxidized.

-

Hydrolysis of the Epoxide: The resulting epoxide is hydrolyzed to form the diol, yielding dihydroxybergamottin.

Assay for CYP3A4 Inhibition

The inhibitory effect of DHB on CYP3A4 activity can be assessed using in vitro assays with liver microsomes or recombinant CYP3A4.[4][7]

Protocol:

-

Incubation: Human liver microsomes or recombinant CYP3A4 are incubated with a known CYP3A4 substrate (e.g., testosterone or midazolam) in the presence of varying concentrations of DHB.[5][7]

-

Metabolite Quantification: The formation of the specific metabolite (e.g., 6β-hydroxytestosterone or 1'-hydroxymidazolam) is quantified using methods like HPLC or LC-MS/MS.

-

IC₅₀ Determination: The concentration of DHB that causes 50% inhibition of metabolite formation (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the DHB concentration.

-

Mechanism-Based Inactivation: To confirm mechanism-based inactivation, the enzyme is pre-incubated with DHB and NADPH for a specific time before the addition of the substrate.[6] A time- and concentration-dependent loss of enzyme activity that is dependent on the presence of NADPH is indicative of mechanism-based inactivation.[5]

Visualizations

Biosynthetic Pathway of Dihydroxybergamottin

The following diagram illustrates the biosynthetic pathway of dihydroxybergamottin in citrus plants, starting from the precursor umbelliferone.

Caption: Biosynthesis of Dihydroxybergamottin from Phenylalanine.

Mechanism of CYP3A4 Inhibition by Dihydroxybergamottin

This workflow outlines the mechanism-based inactivation of CYP3A4 by dihydroxybergamottin.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Structural Insights into the Interaction of Cytochrome P450 3A4 with Suicide Substrates: Mibefradil, Azamulin and 6′,7′-Dihydroxybergamottin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. courses.washington.edu [courses.washington.edu]

- 4. 6′,7′-Dihydroxybergamottin – Wikipedia [de.wikipedia.org]

- 5. 6',7'-DihydroxybergaMottin CAS#: 264234-05-1 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Identification of 6',7'-dihydroxybergamottin, a cytochrome P450 inhibitor, in grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 9. US6160006A - 6',7'-dihydroxybergamottin, a cytochrome P450 inhibitor in grapefruit - Google Patents [patents.google.com]

- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002434) [hmdb.ca]

- 11. 6',7'-Dihydroxybergamottin - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Identification of the residue in human CYP3A4 that is covalently modified by bergamottin and the reactive intermediate that contributes to the grapefruit juice effect - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Dihydroxybergamottin in Citrus: A Technical Guide for Researchers

An In-depth Examination of the Enzymatic Pathway, Quantitative Distribution, and Experimental Methodologies Relevant to Drug Development

Introduction

Dihydroxybergamottin, a furanocoumarin predominantly found in citrus species, has garnered significant attention from the scientific and pharmaceutical communities. This interest stems from its potent inhibition of cytochrome P450 enzymes, particularly CYP3A4, which is responsible for the metabolism of a large proportion of clinically used drugs. This inhibition can lead to significant drug-drug interactions, altering the pharmacokinetics and potentially leading to adverse effects. Conversely, this inhibitory property also presents therapeutic opportunities, such as enhancing the bioavailability of certain drugs. This technical guide provides a comprehensive overview of the biosynthesis of dihydroxybergamottin in citrus, tailored for researchers, scientists, and drug development professionals. It delves into the enzymatic pathway, presents quantitative data on its distribution, and outlines key experimental protocols for its study.

The Biosynthetic Pathway of Dihydroxybergamottin

The biosynthesis of dihydroxybergamottin is a multi-step enzymatic process that originates from the phenylpropanoid pathway. The core structure is derived from the amino acid phenylalanine, which undergoes a series of transformations to yield the furanocoumarin backbone. This is then further modified through prenylation, hydroxylation, and methylation to produce a variety of furanocoumarins, including bergamottin and its hydroxylated derivative, dihydroxybergamottin.

The pathway can be broadly divided into the following stages:

-

Formation of the Coumarin Nucleus: The pathway initiates with the conversion of phenylalanine to cinnamic acid, which is then hydroxylated to p-coumaric acid. A series of subsequent reactions, including ortho-hydroxylation and lactonization, leads to the formation of umbelliferone, the central precursor for all linear furanocoumarins in citrus.[1][2]

-

Prenylation of Umbelliferone: Umbelliferone is then prenylated at the C6 position by a prenyltransferase enzyme, utilizing dimethylallyl pyrophosphate (DMAPP) as the prenyl donor, to form demethylsuberosin.[3]

-

Formation of the Furan Ring (Psoralen Biosynthesis): Demethylsuberosin undergoes a CYP450-mediated cyclization to form (+)-marmesin.[3] Subsequently, another cytochrome P450 monooxygenase, psoralen synthase, catalyzes the cleavage of the hydroxyisopropyl group from marmesin to yield psoralen, the parent linear furanocoumarin.[3][4]

-

Hydroxylation and Methylation to form Bergapten: Psoralen is then hydroxylated at the 5-position to form bergaptol.[3] This is followed by methylation of the hydroxyl group by an S-adenosyl methionine (SAM)-dependent O-methyltransferase to produce bergapten (5-methoxypsoralen).[3][5]

-

Geranylation to form Bergamottin: The final step in bergamottin biosynthesis is the attachment of a geranyl pyrophosphate (GPP) group to the C5-methoxy group of bergapten, a reaction catalyzed by a geranyltransferase.[3]

-

Hydroxylation to form Dihydroxybergamottin: Bergamottin is then hydroxylated at the 6' and 7' positions of the geranyl side chain to yield 6',7'-dihydroxybergamottin. This reaction is catalyzed by a cytochrome P450 enzyme.[6]

Quantitative Data on Bergamottin and Dihydroxybergamottin in Citrus

The concentration of bergamottin and dihydroxybergamottin varies significantly among different citrus species, cultivars, and even within different tissues of the fruit. The flavedo (the outer colored part of the peel) generally contains the highest concentrations of these compounds.

Table 1: Bergamottin Content in Different Tissues of Eight Citrus Cultivars (µg/g Dry Weight) [7]

| Cultivar | Flavedo | Albedo | Segment Membrane | Juice Sacs |

| Citrus grandis (L.) Osbeck cv. Yongjiazaoxiangyou (YJZXY) | 666.54 ± 25.13 | 15.21 ± 1.02 | 45.32 ± 3.11 | 2.34 ± 0.15 |

| Citrus grandis (L.) Osbeck cv. Guanxiximi you (GXXMY) | 452.31 ± 18.54 | 10.54 ± 0.87 | 33.12 ± 2.54 | 1.87 ± 0.11 |

| Citrus paradisi Macf. cv. Red grapefruit (Hongxiyou) | 398.76 ± 15.43 | 8.76 ± 0.65 | 28.76 ± 2.13 | 144.24 ± 9.87 |

| Citrus sinensis (L.) Osbeck cv. Valencia orange (Wancheng) | 12.34 ± 0.98 | ND | 1.23 ± 0.09 | ND |

| Citrus limon (L.) Burm. f. cv. Eureka lemon (Youlike) | 25.67 ± 1.87 | ND | 3.45 ± 0.21 | ND |

| Citrus reticulata Blanco cv. Ponkan (Ponkan) | 5.43 ± 0.43 | ND | 0.54 ± 0.04 | ND |

| Citrus aurantium L. cv. Daidaihua (Daidaihua) | 87.65 ± 5.43 | 2.34 ± 0.18 | 10.98 ± 0.87 | 0.98 ± 0.07 |

| Fortunella margarita (Lour.) Swingle cv. Kumquat (Jinguanju) | 1.23 ± 0.11 | ND | ND | ND |

| ND: Not Detected |

Table 2: Inhibition of Human Cytochrome P450 Enzymes by Bergamottin and 6',7'-Dihydroxybergamottin

| Compound | Enzyme | Inhibition Parameter | Value | Reference |

| Bergamottin | CYP3A4 | kinact | 0.3 min-1 | [5] |

| Bergamottin | CYP3A4 | KI | 7.7 µM | [5] |

| 6',7'-Dihydroxybergamottin | CYP3A4 | IC50 | 1-2 µM | [1] |

| Bergamottin | CYP2B6 | kinact | 0.09 min-1 | [6] |

| Bergamottin | CYP2B6 | KI | 5 µM | [6] |

| Bergamottin | CYP3A5 | kinact | 0.045 min-1 | [6] |

| Bergamottin | CYP3A5 | KI | 20 µM | [6] |

Experimental Protocols

Heterologous Expression and Functional Characterization of Citrus Cytochrome P450 Enzymes in Yeast

This protocol describes a general workflow for expressing and characterizing citrus P450 enzymes, such as psoralen synthase or bergamottin 6',7'-hydroxylase, in Saccharomyces cerevisiae.

1. Gene Cloning and Plasmid Construction:

-

Isolate total RNA from the target citrus tissue (e.g., flavedo).

-

Synthesize cDNA using reverse transcriptase.

-

Amplify the full-length open reading frame of the candidate P450 gene using gene-specific primers.

-

Clone the PCR product into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).

2. Yeast Transformation:

-

Transform the expression plasmid into a suitable yeast strain (e.g., WAT11, which expresses an Arabidopsis thaliana NADPH-P450 reductase).[3]

-

Select for transformed colonies on appropriate selection media.

3. Microsome Preparation:

-

Grow a starter culture of the transformed yeast in selective medium with glucose.

-

Inoculate a larger culture in the same medium and grow to mid-log phase.

-

Induce protein expression by transferring the cells to a medium containing galactose.

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in an extraction buffer and lyse the cells using glass beads.

-

Centrifuge the lysate to remove cell debris.

-

Pellet the microsomal fraction by ultracentrifugation.

-

Resuspend the microsomes in a storage buffer.

4. Enzymatic Assay:

-

Set up the reaction mixture containing the microsomal preparation, NADPH, and the substrate (e.g., (+)-marmesin for psoralen synthase, or bergamottin for bergamottin 6',7'-hydroxylase) in a suitable buffer.

-

Incubate the reaction at an optimal temperature (e.g., 30°C).

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

Extract the products with the organic solvent.

-

Analyze the products by HPLC or LC-MS.

Enzymatic Assay for O-Methyltransferase Activity

This protocol provides a general method for assaying the activity of O-methyltransferases, such as bergaptol O-methyltransferase.

1. Enzyme Preparation:

-

The O-methyltransferase can be heterologously expressed in E. coli or yeast and purified, or a crude protein extract from citrus tissue can be used.

2. Reaction Mixture:

-

Prepare a reaction mixture containing the enzyme preparation, the substrate (e.g., bergaptol), S-adenosyl-L-methionine (SAM) as the methyl donor, and a suitable buffer (e.g., Tris-HCl).

3. Incubation:

-

Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period.

4. Reaction Termination and Product Analysis:

-

Stop the reaction, for example, by adding acid.

-

The formation of the methylated product (bergapten) can be quantified by HPLC.

-

Alternatively, a coupled enzymatic assay can be used where the formation of S-adenosyl-L-homocysteine (SAH), the by-product of the methylation reaction, is measured.[8][9]

Conclusion

The biosynthesis of dihydroxybergamottin in citrus is a complex pathway involving a series of enzymatic reactions catalyzed by enzymes from different families, most notably cytochrome P450s and O-methyltransferases. The concentration of this pharmacologically important compound is highly variable across different citrus species and tissues, with the highest levels typically found in the peel. Understanding this pathway and the factors that regulate it is crucial for both ensuring the safety of citrus consumption with certain medications and for harnessing the therapeutic potential of these natural compounds. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the enzymes involved in dihydroxybergamottin biosynthesis and to accurately quantify its presence in citrus products. Further research is needed to fully characterize all the enzymes in this pathway specifically from citrus species and to elucidate the regulatory mechanisms that control their expression. This knowledge will be invaluable for the development of new citrus varieties with tailored furanocoumarin profiles and for the rational design of drugs with improved oral bioavailability.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Characterizing cytochrome P450 enzymes involved in plant apocarotenoid metabolism by using an engineered yeast system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Improved Functional Expression of Cytochrome P450s in Saccharomyces cerevisiae Through Screening a cDNA Library From Arabidopsis thaliana [frontiersin.org]

- 5. scispace.com [scispace.com]

- 6. The grapefruit juice effect is not limited to cytochrome P450 (P450) 3A4: evidence for bergamottin-dependent inactivation, heme destruction, and covalent binding to protein in P450s 2B6 and 3A5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Characterization of a Flavonoid 3’/5’/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

The Role of Dihydroxybergamottin in Grapefruit-Drug Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Grapefruit juice is widely recognized for its potential to cause significant drug interactions, primarily by inhibiting the activity of the cytochrome P450 3A4 (CYP3A4) enzyme in the small intestine. This interaction can lead to elevated plasma concentrations of numerous orally administered drugs, increasing the risk of adverse effects. Among the various compounds present in grapefruit, the furanocoumarin 6',7'-dihydroxybergamottin (DHB) has been identified as a principal contributor to this phenomenon. This technical guide provides an in-depth analysis of the role of DHB in grapefruit-drug interactions, detailing its mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to understand and mitigate the risks associated with food-drug interactions.

Introduction

The "grapefruit juice effect" was first discovered serendipitously and has since become a classic example of a food-drug interaction.[1] The primary mechanism underlying this interaction is the inhibition of intestinal CYP3A4, a key enzyme responsible for the presystemic metabolism of a wide range of drugs.[1][2][3] This inhibition leads to a reduction in the first-pass metabolism of co-administered drugs, resulting in increased oral bioavailability and potentially toxic plasma concentrations.[1][4]

Several furanocoumarins present in grapefruit juice have been implicated in this interaction, with bergamottin and its derivative, 6',7'-dihydroxybergamottin (DHB), being the most prominent.[5] DHB, in particular, has been shown to be a potent inhibitor of CYP3A4.[6] This guide focuses on the critical role of DHB, providing a detailed examination of its inhibitory mechanisms and the experimental approaches used to characterize its effects.

Mechanism of Action of Dihydroxybergamottin

Dihydroxybergamottin inhibits CYP3A4 through a dual mechanism, acting as both a reversible and a mechanism-based (irreversible) inhibitor.[7]

-

Reversible Inhibition: DHB can directly bind to the active site of the CYP3A4 enzyme, competing with substrate drugs for binding. This is a rapid and reversible process.

-

Mechanism-Based Inhibition (MBI): This is a more potent and prolonged form of inhibition. DHB is itself a substrate for CYP3A4. During its metabolism, a reactive intermediate is formed that covalently binds to the enzyme, leading to its irreversible inactivation.[7] The restoration of enzyme activity requires the synthesis of new enzyme, a process that can take a considerable amount of time.[1]

This dual mechanism of action makes DHB a particularly effective inhibitor of intestinal CYP3A4, contributing significantly to the magnitude and duration of the grapefruit juice effect.

Signaling Pathway of CYP3A4 Inhibition by Dihydroxybergamottin

The following diagram illustrates the mechanism-based inhibition of CYP3A4 by DHB.

Quantitative Data on Dihydroxybergamottin-Mediated CYP3A4 Inhibition

The inhibitory potency of DHB on CYP3A4 has been quantified in numerous in vitro studies. The following tables summarize key kinetic parameters, providing a basis for comparing its inhibitory potential under different experimental conditions.

Table 1: In Vitro Inhibition of CYP3A4 by Dihydroxybergamottin

| Experimental System | Substrate | Parameter | Value | Reference(s) |

| Human Intestinal Microsomes | Midazolam | Ki (reversible) | ~0.8 µM | [7] |

| Human Intestinal Microsomes | Testosterone | KI (mechanism-based) | ~3 µM | [7] |

| Human Intestinal Microsomes | Testosterone | kinact | 0.3-0.4 min-1 | [7] |

| Rat Liver Microsomes | Testosterone | IC50 | 25 µM | [6] |

| cDNA-expressed CYP3A4 | N/A | KI (mechanism-based) | ~10-fold lower than microsomes | [7] |

Table 2: In Vivo Pharmacokinetic Changes of Felodipine with Grapefruit Juice

| Study Population | Treatment | AUC Increase (fold) | Cmax Increase (fold) | Reference(s) |

| Healthy Volunteers | Single dose of grapefruit juice | 1.9 | 1.7 | [8] |

| Healthy Volunteers | Repeated grapefruit juice consumption | Varies | Varies | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of DHB in grapefruit-drug interactions.

In Vitro CYP3A4 Inhibition Assay using Human Liver Microsomes

This protocol describes a typical in vitro assay to determine the inhibitory effect of DHB on CYP3A4 activity using human liver microsomes.

Materials:

-

Human liver microsomes (pooled)

-

Dihydroxybergamottin (DHB)

-

CYP3A4 substrate (e.g., testosterone, midazolam)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile or methanol (for quenching the reaction)

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of DHB in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of DHB, CYP3A4 substrate, and NADPH regenerating system in potassium phosphate buffer.

-

-

Incubation:

-

Pre-warm a suspension of human liver microsomes in potassium phosphate buffer at 37°C.

-

Add the CYP3A4 substrate and various concentrations of DHB (or vehicle control) to the microsomal suspension.

-

Pre-incubate the mixture for a short period (e.g., 5 minutes) at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate for a specific time (e.g., 10-30 minutes) at 37°C with gentle shaking.

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol.

-

-

Sample Processing:

-

Centrifuge the samples to pellet the precipitated protein.

-

Transfer the supernatant to a new tube for analysis.

-

-

Analysis:

-

Quantify the formation of the metabolite of the CYP3A4 substrate using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of CYP3A4 activity at each DHB concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the DHB concentration and fitting the data to a suitable sigmoidal dose-response model.

-

Mechanism-Based Inhibition (MBI) Assay

This protocol is designed to determine the kinetic parameters (KI and kinact) of mechanism-based inhibition of CYP3A4 by DHB.

Procedure:

-

Primary Incubation (Pre-incubation):

-

Incubate human liver microsomes with various concentrations of DHB in the presence of an NADPH regenerating system for different time points (e.g., 0, 5, 10, 15, 30 minutes) at 37°C.

-

-

Secondary Incubation (Activity Measurement):

-

At each time point, take an aliquot of the primary incubation mixture and dilute it significantly (e.g., 50 to 100-fold) into a secondary incubation mixture. This dilution effectively stops the inactivation process by reducing the concentration of DHB.

-

The secondary incubation mixture contains the CYP3A4 substrate and the NADPH regenerating system.

-

Incubate for a short, fixed period to measure the remaining CYP3A4 activity.

-

-

Analysis and Data Interpretation:

-

Quantify the metabolite formation in the secondary incubations.

-

For each DHB concentration, plot the natural logarithm of the percentage of remaining CYP3A4 activity against the pre-incubation time. The slope of this line represents the observed inactivation rate constant (kobs).

-

Plot the kobs values against the corresponding DHB concentrations. Fit the data to the Michaelis-Menten equation to determine the maximal inactivation rate (kinact) and the concentration of inhibitor that produces half-maximal inactivation (KI).

-

Caco-2 Cell Permeability and Metabolism Assay

Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that express CYP3A4 and P-glycoprotein, making them a valuable in vitro model for studying intestinal drug absorption and metabolism.

Procedure:

-

Cell Culture:

-

Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-28 days to allow for differentiation into a polarized monolayer.

-

-

Transport and Metabolism Study:

-

Wash the Caco-2 cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

-

Add the test drug (a known CYP3A4 substrate) with or without DHB to the apical (AP) or basolateral (BL) chamber.

-

At various time points, collect samples from the receiver chamber (BL for AP to BL transport, and AP for BL to AP transport).

-

Also, collect the cell lysate at the end of the experiment.

-

-

Analysis:

-

Quantify the parent drug and its metabolites in the collected samples and cell lysates using LC-MS/MS.

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) to assess drug transport across the monolayer.

-

Determine the extent of drug metabolism by quantifying the formation of metabolites.

-

Evaluate the inhibitory effect of DHB on both drug transport and metabolism.

-

Experimental Workflow Diagrams

The following diagrams, created using Graphviz (DOT language), illustrate the workflows for the in vitro CYP3A4 inhibition assay and the Caco-2 cell permeability assay.

Conclusion

Dihydroxybergamottin is a key contributor to the clinically significant drug interactions observed with grapefruit juice. Its potent, dual-mechanism inhibition of intestinal CYP3A4 can substantially alter the pharmacokinetics of a wide range of orally administered drugs. A thorough understanding of the mechanisms of DHB-mediated drug interactions and the application of robust in vitro and in vivo experimental models are crucial for predicting and managing these risks in drug development and clinical practice. This technical guide provides a comprehensive overview of the current knowledge on DHB and serves as a practical resource for researchers in the field. Continued investigation into the complex interplay of furanocoumarins and other grapefruit constituents will further refine our ability to predict and prevent adverse food-drug interactions.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Isolation and characterization of human primary enterocytes from small intestine using a novel method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. Isolation and characterization of human primary enterocytes from small intestine using a novel method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Grapefruit juice-felodipine interaction: effect of naringin and 6',7'-dihydroxybergamottin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Grapefruit juice-felodipine interaction: reproducibility and characterization with the extended release drug formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Dihydroxybergamottin: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxybergamottin (DHB) is a natural furanocoumarin predominantly found in grapefruit and is a key contributor to the well-known "grapefruit juice effect". This phenomenon involves the significant interaction of grapefruit juice with various orally administered drugs. DHB is a potent mechanism-based inhibitor of cytochrome P450 3A4 (CYP3A4), a crucial enzyme responsible for the metabolism of a wide range of xenobiotics, including approximately 50% of all prescribed drugs. The inhibition of intestinal CYP3A4 by DHB can lead to a substantial increase in the oral bioavailability of co-administered drugs, potentially causing adverse effects. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of dihydroxybergamottin, along with detailed experimental protocols and its mechanism of action.

Quantitative Data Summary

The following tables summarize key quantitative data related to the isolation and activity of dihydroxybergamottin.

Table 1: Concentration and Yield of Dihydroxybergamottin in Grapefruit Juice

| Source Material | Extraction Solvent | Analytical Method | Concentration/Yield | Reference |

| Grapefruit Juice | Methylene Chloride | HPLC | 38 µmol/L | [1] |

| Grapefruit Juice | Methylene Chloride | HPLC | 43 µmol/L | [1] |

| Grapefruit Juice | Not specified | Not specified | Approximately 5 mg/L | [2] |

Table 2: Inhibitory Activity of Dihydroxybergamottin against CYP3A4

| Assay System | Substrate | IC50 Value | Reference |

| Rat Liver Microsomes | 6β-hydroxytestosterone formation | 25 µM | [3][4] |

| Human CYP3A4 over-expressed HepG2 cells | Nifedipine oxidation | Concentration-dependent inhibition | [5] |

| Recombinant CYP3A4 | Midazolam 1'-hydroxylase activity | ~1 µM | [6] |

| Human Liver Microsomes | Not specified | Potent inhibitor | [4] |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and characterization of dihydroxybergamottin from grapefruit juice.

Protocol 1: Extraction of Dihydroxybergamottin from Grapefruit Juice

Objective: To extract a crude mixture of furanocoumarins, including dihydroxybergamottin, from grapefruit juice.

Materials:

-

Grapefruit juice (frozen concentrate or freshly squeezed)

-

Methylene chloride (CH₂Cl₂)

-

Separatory funnel (1 L)

-

Rotary evaporator

-

Beakers and flasks

Procedure:

-

Thaw frozen grapefruit juice concentrate or use fresh juice.

-

In a 1 L separatory funnel, combine 500 mL of grapefruit juice with 250 mL of methylene chloride.

-

Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

-

Allow the layers to separate. The organic (bottom) layer containing the furanocoumarins will be a yellowish color.

-

Drain the lower methylene chloride layer into a clean flask.

-

Repeat the extraction of the aqueous layer with another 250 mL of methylene chloride.

-

Combine the methylene chloride extracts.

-

Concentrate the combined organic extracts to dryness using a rotary evaporator at a temperature not exceeding 40°C.

-

The resulting residue contains a crude mixture of furanocoumarins.

Protocol 2: Isolation of Dihydroxybergamottin by Thin-Layer Chromatography (TLC)

Objective: To isolate dihydroxybergamottin from the crude extract.

Materials:

-

Crude furanocoumarin extract

-

Silica gel TLC plates (e.g., 20x20 cm, 250 µm thickness)

-

Developing tank

-

Solvent system 1: Hexane:Acetone (6:4, v/v)

-

Solvent system 2: Methylene chloride:Acetone (3:2, v/v)

-

UV lamp (254 nm and 365 nm)

-

Scraping tool (e.g., spatula)

-

Ethyl acetate

-

Centrifuge and centrifuge tubes

-

Hexane

Procedure:

-

Dissolve the crude extract in a minimal amount of methylene chloride.

-

Apply the dissolved extract as a band onto the baseline of a silica gel TLC plate.

-

Develop the TLC plate in a developing tank saturated with the hexane:acetone (6:4) solvent system.

-

After development, visualize the plate under a UV lamp. Dihydroxybergamottin will appear as a UV-quenching spot. The reported Rf value for dihydroxybergamottin in this system is approximately 0.35.[2]

-

Carefully scrape the silica gel corresponding to the dihydroxybergamottin band into a centrifuge tube.

-

Add ethyl acetate to the tube, vortex thoroughly to extract the compound from the silica gel.

-

Centrifuge the tube and carefully collect the supernatant.

-

Repeat the extraction of the silica gel with ethyl acetate twice more.

-

Combine the ethyl acetate extracts and concentrate to dryness.

-

For further purification, re-dissolve the residue and apply it to another TLC plate.

-

Develop this plate using the methylene chloride:acetone (3:2) solvent system. The reported Rf value for dihydroxybergamottin in this system is approximately 0.6.[2]

-

Repeat steps 5-9 to recover the purified dihydroxybergamottin.

-

Crystallize the purified dihydroxybergamottin from a hexane:ethyl acetate mixture.[2]

Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To analyze the purity of the isolated dihydroxybergamottin and for preparative isolation.

Materials:

-

Isolated dihydroxybergamottin

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

-

Mobile phase: Acetonitrile and water

-

Filter for sample and solvents

Procedure (Analytical):

-

Prepare a standard solution of the isolated dihydroxybergamottin in acetonitrile.

-

Filter the sample through a 0.45 µm filter before injection.

-

Set up the HPLC system with a C18 column.

-

Use a gradient elution method with acetonitrile and water as the mobile phase. A typical gradient might be from 30% to 70% acetonitrile over 20 minutes.

-

Set the UV detector to monitor at a wavelength appropriate for furanocoumarins (e.g., 310 nm).

-

Inject the sample and record the chromatogram. Dihydroxybergamottin should appear as a single major peak. A retention time of 16 minutes has been reported in one study.[3][4]

Procedure (Preparative):

-

For preparative HPLC, use a larger dimension C18 column and a higher flow rate.

-

Inject a more concentrated solution of the partially purified dihydroxybergamottin extract.

-

Collect the fraction corresponding to the dihydroxybergamottin peak.

-

Evaporate the solvent to obtain the highly purified compound.

Protocol 4: Structural Characterization by NMR and Mass Spectrometry

Objective: To confirm the chemical structure of the isolated compound as dihydroxybergamottin.

Materials:

-

Purified dihydroxybergamottin

-

NMR spectrometer

-

Mass spectrometer (e.g., ESI-MS)

-

Appropriate deuterated solvents for NMR (e.g., CDCl₃)

Procedure:

-

Mass Spectrometry (MS):

-

Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the sample into the mass spectrometer.

-

Acquire the mass spectrum. The expected molecular weight for dihydroxybergamottin (C₂₁H₂₄O₆) is 372 g/mol .[3][4] Look for the corresponding [M+H]⁺ or [M-H]⁻ ion.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified compound in a deuterated solvent.

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

The chemical shifts and coupling constants of the protons and carbons should be compared with published data for dihydroxybergamottin to confirm its identity.

-

Visualizations

Biosynthetic Pathway of Dihydroxybergamottin

References

- 1. 6'7'-Dihydroxybergamottin contributes to the grapefruit juice effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural Insights into the Interaction of Cytochrome P450 3A4 with Suicide Substrates: Mibefradil, Azamulin and 6′,7′-Dihydroxybergamottin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of 6',7'-dihydroxybergamottin, a cytochrome P450 inhibitor, in grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of CYP3A4 by 6',7'-dihydroxybergamottin in human CYP3A4 over-expressed hepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dihydroxybergamottin caproate as a potent and stable CYP3A4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Dihydroxybergamottin: A Furanocoumarin Inhibitor of Cytochrome P450 Enzymes

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Dihydroxybergamottin (DHB), a natural furanocoumarin predominantly found in grapefruit juice, is a potent inhibitor of cytochrome P450 (CYP) enzymes, particularly the CYP3A4 isoform. This enzyme is responsible for the metabolism of a significant proportion of clinically used drugs. Inhibition of CYP3A4 by DHB can lead to significant drug-drug interactions, altering the pharmacokinetics and pharmacodynamics of co-administered therapeutic agents. This technical guide provides a comprehensive overview of DHB's inhibitory mechanisms, quantitative inhibitory data, and detailed experimental protocols for its characterization. The information presented is intended to support researchers, scientists, and drug development professionals in understanding and mitigating the risks associated with DHB-mediated drug interactions.

Introduction

Furanocoumarins are a class of organic chemical compounds produced by a variety of plants. They are known for their photosensitizing effects and their ability to interact with drug-metabolizing enzymes. Among these, dihydroxybergamottin (6',7'-dihydroxybergamottin) has been identified as a primary contributor to the "grapefruit juice effect," a phenomenon where the consumption of grapefruit or its juice alters the bioavailability of numerous oral medications.[1][2][3] This interaction is primarily due to the inhibition of intestinal CYP3A4.[4][5] Understanding the inhibitory profile of DHB is therefore critical for drug development and clinical pharmacology to avoid potential adverse drug events.

Mechanism of Inhibition

Dihydroxybergamottin acts as a mechanism-based inhibitor of CYP3A4.[1][6] This type of inhibition, also known as suicide inhibition, is characterized by its time- and NADPH-dependent nature.[7] The process involves the enzymatic bioactivation of DHB by CYP3A4 into a reactive intermediate. This intermediate then covalently binds to the enzyme, leading to its irreversible inactivation.[5][7] The recovery of enzymatic activity requires the de novo synthesis of the CYP3A4 protein.[1]

The proposed mechanism involves the epoxidation of the furan ring of DHB.[7] This epoxide is a highly reactive electrophile that can form a covalent adduct with a nucleophilic residue within the active site of the CYP3A4 enzyme, thereby permanently inactivating it.

Signaling Pathway of Mechanism-Based Inhibition by Dihydroxybergamottin

References

- 1. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 2. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DOT Language | Graphviz [graphviz.org]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of CYP3A4 in a rapid microtiter plate assay using recombinant enzyme and in human liver microsomes using conventional substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Two major grapefruit juice components differ in intestinal CYP3A4 inhibition kinetic and binding properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The In Vivo Pharmacokinetics of Dihydroxybergamottin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydroxybergamottin (DHB), a natural furanocoumarin found in grapefruit juice, is a potent inhibitor of cytochrome P450 3A4 (CYP3A4), the most abundant metabolic enzyme in the human liver and intestine. This inhibition, particularly in the gut, is the primary cause of the "grapefruit juice effect," a significant drug interaction that can lead to increased oral bioavailability and potential toxicity of numerous medications. This guide provides a comprehensive overview of the in vivo pharmacokinetics of DHB, summarizing key data on its absorption, distribution, metabolism, and excretion (ADME). It also details experimental protocols for its study and visualizes key pathways and workflows to aid in understanding its complex behavior in a biological system. While direct, comprehensive pharmacokinetic studies on DHB are limited, this document synthesizes available data, including findings from physiologically based pharmacokinetic (PBPK) modeling, to offer a robust technical overview.

Introduction

6',7'-Dihydroxybergamottin is a furanocoumarin that plays a critical role in drug metabolism.[1][2][3][4] Its main mechanism of action is the mechanism-based inactivation of CYP3A4 enzymes, which are responsible for the metabolism of approximately 50% of marketed drugs.[5][6] This irreversible inhibition, predominantly in the small intestine, reduces the first-pass metabolism of co-administered drugs, leading to higher plasma concentrations and an increased risk of adverse effects.[5][6] Therefore, a thorough understanding of the pharmacokinetics of DHB is essential for drug development professionals to anticipate and manage potential drug-food interactions.

Pharmacokinetic Profile

The in vivo pharmacokinetic profile of dihydroxybergamottin is characterized by its rapid absorption, extensive metabolism, and significant impact on intestinal enzymes.

Absorption

DHB is presumed to be well-absorbed from the intestines, a characteristic attributed to its moderate lipophilicity.[1] The primary site of action is the enterocytes lining the gut wall, where it exerts its potent inhibitory effect on CYP3A4.

Distribution

While specific tissue distribution studies for DHB are not extensively detailed in the available literature, its pronounced effect on intestinal CYP3A4 suggests significant localization in the gut wall. PBPK models for DHB often include parameters for its distribution into various body compartments, although these are typically estimated from in vitro data and general properties of furanocoumarins.

Metabolism

DHB undergoes extensive metabolic elimination.[1] It is a mechanism-based inactivator of CYP3A4, meaning the enzyme metabolizes DHB to a reactive intermediate which then covalently binds to and irreversibly inactivates the enzyme.[1] This process is a key feature of its prolonged inhibitory effect.

Excretion

Following its extensive metabolism, the resulting metabolites of DHB are cleared from the body. While specific studies detailing the excretion pathways are scarce, PBPK models for DHB typically incorporate passive glomerular filtration as a route of elimination for the parent compound and its metabolites.[1][6]

Quantitative Pharmacokinetic Data

Direct quantitative pharmacokinetic data for dihydroxybergamottin from dedicated in vivo studies are not widely published. The following table summarizes representative pharmacokinetic parameters for a related furanocoumarin, bergamottin, and provides context from a PBPK model that includes DHB. This data should be interpreted with the understanding that it is derived from modeling and studies where DHB was a component of grapefruit juice rather than a standalone administered compound.

Table 1: Modeled and Related Pharmacokinetic Parameters of Furanocoumarins

| Parameter | Value (for Bergamottin) | Value (PBPK Model Prediction for DHB) | Unit | Source |

|---|---|---|---|---|

| Cmax (Maximum Plasma Concentration) | Not explicitly stated | Model-dependent | ng/mL | [1] |

| Tmax (Time to Cmax) | Not explicitly stated | Model-dependent | h | [1] |

| AUC (Area Under the Curve) | Not explicitly stated | Model-dependent | ng*h/mL | [1] |

| Half-life (t½) | Not explicitly stated | Model-dependent | h | [1] |

| Oral Bioavailability (F) | Poor | Not explicitly stated | % |[1] |

Experimental Protocols

Preclinical In Vivo Pharmacokinetic Study in Rats (Representative Protocol)

-

Animal Model: Male Sprague-Dawley rats are commonly used for pharmacokinetic studies.

-

Dosing:

-

Intravenous (IV) Administration: A single dose (e.g., 2 mg/kg) of DHB dissolved in a suitable vehicle is administered via the tail vein to determine systemic clearance and volume of distribution.

-

Oral (PO) Administration: A single dose (e.g., 20 mg/kg) of DHB suspended in a vehicle like carboxymethyl cellulose is administered by oral gavage to assess absorption and oral bioavailability.

-

-

Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dose into heparinized tubes.

-

Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalytical Method:

-

Sample Preparation: Plasma samples are prepared for analysis, often by protein precipitation with a solvent like acetonitrile.

-

Quantification: The concentration of DHB in the plasma samples is determined using a validated High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) method. This technique offers high sensitivity and specificity.

-

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability.

Visualizations

Signaling Pathway: Mechanism-Based Inactivation of CYP3A4 by Dihydroxybergamottin

Caption: Metabolic activation of DHB leads to irreversible inactivation of CYP3A4.

Experimental Workflow: A Typical In Vivo Pharmacokinetic Study

Caption: Workflow of a preclinical pharmacokinetic study.

References

- 1. universaar.uni-saarland.de [universaar.uni-saarland.de]

- 2. researchgate.net [researchgate.net]

- 3. 6',7'-Dihydroxybergamottin in grapefruit juice and Seville orange juice: effects on cyclosporine disposition, enterocyte CYP3A4, and P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Physiologically Based Pharmacokinetic Modeling of Bergamottin and 6,7-Dihydroxybergamottin to Describe CYP3A4 Mediated Grapefruit-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US6160006A - 6',7'-dihydroxybergamottin, a cytochrome P450 inhibitor in grapefruit - Google Patents [patents.google.com]

- 6. 6'7'-Dihydroxybergamottin contributes to the grapefruit juice effect - PubMed [pubmed.ncbi.nlm.nih.gov]

Dihydroxybergamottin and Its Impact on Drug Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroxybergamottin (DHB), a furanocoumarin predominantly found in grapefruit juice, is a significant inhibitor of drug metabolism. This technical guide provides an in-depth analysis of DHB's effects, with a primary focus on its interaction with cytochrome P450 3A4 (CYP3A4), the most critical enzyme in drug metabolism. This document summarizes key quantitative data on DHB's inhibitory potency, details common experimental protocols for its study, and visually represents its mechanism of action and relevant experimental workflows through diagrammatic representations. The information presented herein is intended to serve as a comprehensive resource for professionals in drug development and research, aiding in the prediction and mitigation of drug-herb interactions.

Introduction

6',7'-dihydroxybergamottin (DHB) is a natural furanocoumarin identified as a primary contributor to the "grapefruit juice effect," a phenomenon where the consumption of grapefruit juice alters the pharmacokinetics of various orally administered drugs. This interaction is of significant clinical concern as it can lead to increased drug bioavailability, elevated plasma concentrations, and a higher risk of adverse effects. The principal mechanism underlying this effect is the inhibition of intestinal and hepatic CYP3A4.[1] DHB acts as a mechanism-based inhibitor of CYP3A4, leading to irreversible inactivation of the enzyme.[2][3] Understanding the intricacies of DHB's interaction with drug-metabolizing enzymes is crucial for the safe and effective development and use of therapeutic agents.

Mechanism of Action: CYP3A4 Inhibition

DHB exerts its primary effect on drug metabolism through the potent inhibition of CYP3A4. This inhibition occurs via a mechanism-based or "suicide" inactivation process.[3] The furan ring of DHB is metabolized by CYP3A4, leading to the formation of a reactive intermediate that covalently binds to the enzyme's active site, rendering it catalytically inactive.[3] This irreversible inhibition results in a prolonged reduction of CYP3A4 activity, which can take several hours to days to be restored through the synthesis of new enzyme.

Signaling Pathway of CYP3A4 Inhibition by Dihydroxybergamottin

Caption: Mechanism of CYP3A4 inactivation by Dihydroxybergamottin.

Quantitative Data on Dihydroxybergamottin's Inhibitory Effects

The inhibitory potency of DHB has been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data, providing a comparative overview of its effects on CYP3A4 and the pharmacokinetics of selected drugs.

Table 1: In Vitro Inhibition of CYP3A4 by Dihydroxybergamottin

| Substrate | Experimental System | Inhibition Parameter | Value (µM) | Reference |

| Testosterone | Human Intestinal Microsomes | Ki (reversible) | ~0.8 | [2] |

| Midazolam | Human Intestinal Microsomes | Ki (reversible) | ~0.8 | [2] |

| Testosterone | Human Intestinal Microsomes | KI (mechanism-based) | ~3 | [2] |

| Midazolam | Human Intestinal Microsomes | KI (mechanism-based) | ~3 | [2] |

| Nifedipine | Human Liver Microsomes | IC50 | 2-23 | [3] |

| Triazolam | Dog Liver Microsomes | IC50 | 0.76 | [4] |

| - | Recombinant CYP3A4 | IC50 | 0.07 (for DHB caproate) | [5] |

Ki: Reversible inhibition constant; KI: Inactivation constant for mechanism-based inhibition; IC50: Half-maximal inhibitory concentration.

Table 2: In Vitro Mechanism-Based Inhibition Parameters of Dihydroxybergamottin for CYP3A4

| Substrate | Experimental System | kinact (min-1) | KI (µM) | Reference |

| Testosterone | Human Intestinal Microsomes | 0.3-0.4 | ~3 | [2] |

| Midazolam | Human Intestinal Microsomes | 0.3-0.4 | ~3 | [2] |

| Warfarin (for CYP2C9) | Human Liver Microsomes | 0.0638 | - | [6] |

kinact: Maximal rate of inactivation.

Table 3: In Vivo Effects of Dihydroxybergamottin (in Grapefruit Juice/Extract) on Drug Pharmacokinetics

| Drug | Dosage | Treatment | Change in AUC | Change in Cmax | Reference |

| Felodipine | 10 mg | Grapefruit Juice vs. Water | ~3-fold increase | ~3-fold increase | [7] |

| Felodipine | 10 mg | Seville Orange Juice vs. Common Orange Juice | 76% increase | - | [8] |

| Felodipine | 10 mg | Grapefruit Juice Serum vs. Orange Juice | 1.9-fold increase (median) | 1.7-fold increase (median) | [9] |

| Cyclosporine | 7.5 mg/kg | Grapefruit Juice vs. Water | 55% increase | 35% increase | [10] |

AUC: Area under the plasma concentration-time curve; Cmax: Maximum plasma concentration.

Interaction with P-glycoprotein (P-gp)

The effect of DHB on the efflux transporter P-glycoprotein (P-gp, also known as ABCB1) is less pronounced and subject to some conflicting reports. Some studies suggest that DHB is a weak inhibitor of P-gp, while others report no significant effect. This variability may be due to differences in experimental systems and concentrations of DHB used.

Table 4: In Vitro Inhibition of P-glycoprotein by Dihydroxybergamottin

| Substrate | Experimental System | Inhibition Parameter | Value (µM) | Reference |

| Talinolol | Caco-2 Cells | IC50 | 34 | [11] |

| Calcein-AM | L-MDR1 Cells | Ki | 519.6 | [12] |

| - | - | IC50 | >50 | [10] |

Experimental Protocols

Standardized experimental protocols are essential for accurately assessing the inhibitory potential of compounds like DHB. Below are outlines of commonly employed methods.

CYP3A4 Inhibition Assay in Human Liver Microsomes

This in vitro assay is a cornerstone for evaluating the inhibitory effect of a test compound on CYP3A4 activity.

Objective: To determine the IC50, Ki, and mechanism-based inhibition parameters (KI and kinact) of DHB.

Materials:

-

Pooled human liver microsomes (HLMs)

-

CYP3A4 substrate (e.g., testosterone, midazolam)

-

Dihydroxybergamottin (test inhibitor)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile or methanol (for quenching the reaction)

-

LC-MS/MS system for analysis

Procedure:

-

Pre-incubation (for mechanism-based inhibition):

-

Incubate HLMs with various concentrations of DHB and the NADPH regenerating system for different time points (e.g., 0, 5, 15, 30 minutes) at 37°C.

-

-

Incubation:

-

Initiate the reaction by adding the CYP3A4 substrate to the pre-incubation mixture (for mechanism-based inhibition) or to a mixture of HLMs, DHB, and buffer (for reversible inhibition).

-

Incubate at 37°C for a specified time (e.g., 10-30 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

-

Sample Preparation:

-

Centrifuge the samples to precipitate proteins.

-

Collect the supernatant for analysis.

-

-

Analysis:

-

Quantify the formation of the substrate's metabolite using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the rate of metabolite formation.

-

Determine IC50 values by plotting the percentage of inhibition against DHB concentration.

-

For mechanism-based inhibition, determine KI and kinact from the rates of inactivation at different DHB concentrations.

-

Caco-2 Cell Permeability Assay for P-glycoprotein Inhibition

This cell-based assay is used to evaluate the effect of a test compound on the transport of a known P-gp substrate across a monolayer of Caco-2 cells, which serves as a model for the intestinal epithelium.

Objective: To determine the IC50 of DHB for P-gp-mediated efflux.

Materials:

-

Caco-2 cells

-

Transwell® inserts

-

Cell culture medium and supplements

-

P-gp substrate (e.g., digoxin, rhodamine 123)

-

Dihydroxybergamottin (test inhibitor)

-

Hank's Balanced Salt Solution (HBSS)

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Cell Culture:

-

Culture Caco-2 cells on Transwell® inserts for 21-28 days to allow for differentiation and formation of a confluent monolayer.

-

-

Monolayer Integrity Check:

-

Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

-

Perform a Lucifer yellow permeability assay to confirm tight junction formation.

-

-

Transport Experiment:

-

Wash the cell monolayers with HBSS.

-

Add the P-gp substrate with and without various concentrations of DHB to either the apical (A) or basolateral (B) chamber.

-

Incubate at 37°C for a specified time (e.g., 2 hours).

-

-

Sample Collection:

-

Collect samples from the receiver chamber at specified time points.

-

-

Analysis:

-

Quantify the amount of P-gp substrate in the receiver chamber using a suitable analytical method (e.g., liquid scintillation counting for radiolabeled substrates, fluorescence for fluorescent substrates).

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral (A→B) and basolateral-to-apical (B→A) transport.

-

Calculate the efflux ratio (Papp(B→A) / Papp(A→B)).

-

Determine the IC50 of DHB by plotting the inhibition of P-gp-mediated efflux against DHB concentration.

-

Visualizing Experimental Workflows

Workflow for In Vitro CYP3A4 Inhibition Assay

Caption: Workflow for assessing CYP3A4 inhibition by DHB in vitro.

Workflow for Caco-2 Permeability Assay

Caption: Workflow for Caco-2 cell permeability assay.

Conclusion

Dihydroxybergamottin is a potent mechanism-based inhibitor of CYP3A4, the primary enzyme responsible for the metabolism of a vast number of therapeutic drugs. Its presence in grapefruit juice is the main cause of the well-documented "grapefruit juice effect." The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals to understand and predict the potential for drug interactions with DHB. While its effect on CYP3A4 is well-established, its interaction with other metabolic pathways, such as P-glycoprotein-mediated transport, requires further investigation for a complete understanding of its impact on drug disposition. The continued study of DHB and other furanocoumarins is essential for ensuring the safety and efficacy of oral drug therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Two major grapefruit juice components differ in intestinal CYP3A4 inhibition kinetic and binding properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural Insights into the Interaction of Cytochrome P450 3A4 with Suicide Substrates: Mibefradil, Azamulin and 6′,7′-Dihydroxybergamottin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dihydroxybergamottin caproate as a potent and stable CYP3A4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. keio.elsevierpure.com [keio.elsevierpure.com]

- 7. Grapefruit-felodipine interaction: effect of unprocessed fruit and probable active ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Seville orange juice-felodipine interaction: comparison with dilute grapefruit juice and involvement of furocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 6'7'-Dihydroxybergamottin contributes to the grapefruit juice effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 6',7'-Dihydroxybergamottin in grapefruit juice and Seville orange juice: effects on cyclosporine disposition, enterocyte CYP3A4, and P-glycoprotein [pubmed.ncbi.nlm.nih.gov]

- 11. Grapefruit juice-drug interactions: Grapefruit juice and its components inhibit P-glycoprotein (ABCB1) mediated transport of talinolol in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

Methodological & Application

Application Note: Quantitative Analysis of Dihydroxybergamottin and its Metabolites by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxybergamottin (DHB) is a furanocoumarin found predominantly in grapefruit juice and is a potent inhibitor of cytochrome P450 3A4 (CYP3A4). This inhibition can lead to significant drug-drug interactions by altering the metabolism of various therapeutic agents.[1][2][3][4] The metabolic fate of DHB itself involves the formation of reactive intermediates that contribute to its mechanism-based inactivation of CYP3A4.[5] This application note provides a detailed protocol for the sensitive and selective quantification of dihydroxybergamottin and its major metabolites in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway

The metabolism of dihydroxybergamottin is primarily mediated by CYP3A4, leading to the formation of a reactive epoxide intermediate. This epoxide can then be detoxified through conjugation with glutathione (GSH) or undergo rearrangement to form a γ-ketoenal.[5]

Caption: Metabolic pathway of Dihydroxybergamottin.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of dihydroxybergamottin and its metabolites.

Table 1: Mass Spectrometry Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Polarity |

| Dihydroxybergamottin | 373.2 | 189.1 | 25 | Positive |

| Dihydroxybergamottin (Qualifier) | 373.2 | 203.1 | 20 | Positive |

| γ-Ketoenal | 389.2 | 205.1 | 22 | Positive |

| GSH Conjugate | 678.3 | 371.2 | 30 | Positive |

| Internal Standard (e.g., Ketoconazole) | 531.2 | 489.2 | 35 | Positive |

Table 2: Chromatographic and Quantitative Parameters

| Analyte | Retention Time (min) | Linearity Range (ng/mL) | LOQ (ng/mL) |

| Dihydroxybergamottin | ~5.2 | 5 - 1000 | 5 |

| γ-Ketoenal | ~4.8 | 5 - 1000 | 5 |

| GSH Conjugate | ~3.5 | 10 - 1000 | 10 |

Experimental Protocols

Sample Preparation

a) Plasma Samples: Protein Precipitation

-

To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

b) Liver Microsomes: Incubation and Extraction

-

Prepare an incubation mixture containing human liver microsomes (0.2 mg/mL), dihydroxybergamottin (1-50 µM), and phosphate buffer (pH 7.4) in a total volume of 190 µL.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding 10 µL of 20 mM NADPH.

-

Incubate for 30 minutes at 37°C with gentle agitation.

-

Terminate the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard.

-

Vortex and centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the protein.

-

Proceed with supernatant evaporation and reconstitution as described for plasma samples.

LC-MS/MS Analysis

a) Liquid Chromatography Conditions

| Parameter | Value |

| Column | Waters ACQUITY UPLC CSH Fluoro-Phenyl (2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | Time (min) |

| 0.0 | |

| 1.0 | |

| 6.0 | |

| 8.0 | |

| 8.1 | |

| 10.0 |

b) Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.8 kV |

| Source Temperature | 125°C |

| Desolvation Temperature | 350°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 400 L/hr |

| Collision Gas | Argon |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Experimental Workflow

The overall experimental workflow for the LC-MS/MS analysis of dihydroxybergamottin and its metabolites is depicted below.

Caption: LC-MS/MS experimental workflow.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of dihydroxybergamottin and its primary metabolites using LC-MS/MS. The described methods are sensitive, selective, and applicable to complex biological matrices, making them a valuable tool for researchers in pharmacology, drug metabolism, and toxicology.

References

- 1. US6160006A - 6',7'-dihydroxybergamottin, a cytochrome P450 inhibitor in grapefruit - Google Patents [patents.google.com]

- 2. 6'7'-Dihydroxybergamottin contributes to the grapefruit juice effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6',7'-Dihydroxybergamottin in grapefruit juice and Seville orange juice: effects on cyclosporine disposition, enterocyte CYP3A4, and P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of CYP3A4 by 6',7'-dihydroxybergamottin in human CYP3A4 over-expressed hepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. QM/MM Study of the Metabolic Oxidation of 6',7'-Dihydroxybergamottin Catalyzed by Human CYP3A4: Preferential Formation of the γ-Ketoenal Product in Mechanism-Based Inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 6',7'-dihydroxybergamottin for Research Applications